Journal Name:Materials Science and Engineering: R: Reports
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Bulk ZnO, nanoparticles, nanorods and thin film: A comparative study of structural, optical and photocatalytic properties
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.jcrysgro.2023.127317
Zinc oxide (ZnO) nanostructures, including nanoparticles, nanorods, and thin film, were prepared using thermal decomposition, hydrothermal and sputtering methods, respectively. Structural and optical properties of the nanostructures were compared with bulk ZnO. X-ray diffraction patterns of the samples show the formation of the wurtzite structure. XRD pattern demonstrates that the nanorods have grown along the [0 0 2] direction. Particle size obtained by FESEM shows that the nanoparticles, nanorods, and thin film, with different grain size were prepared. Atomic force microscopy (AFM) images of the thin film confirmed the uniformity of the ZnO layer, and a more significant peak-to-valley height than the thickness of the sputtered zinc layer (300 nm) was obtained. Band gap of the bulk sample was higher than the nanostructures, which was due to fewer defects in the bulk sample. Photoluminescence spectrum confirmed the presence of defects and emissions due to near absorption edge in the nanostructures and bulk sample. Finally, the photocatalytic activity of the samples was evaluated for degradation of oxytetracycline antibiotic. The high degradation rate of nanoparticles was attributed to the high surface/volume ratio and inherent defects. With the high photocatalytic efficiency, the prepared ZnO nanoparticles sample can be considered as potential candidate for water treatment and removal of environmental pollutants.
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Epitaxial growth of Ge1-xSnx on c – Plane sapphire substrate by molecular beam epitaxy
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.jcrysgro.2023.127306
In this paper, we have demonstrated the first epitaxial growth of Ge1-xSnx on c – plane Sapphire. This has been achieved by growing Ge1-xSnx on Ge(1 1 1)/AlAs/Al2O3(0 0 0 1) engineered substrates by low-temperature molecular beam epitaxy. The growth starts with three-dimensional islands growth, characteristics of the Volmer – Weber growth mode. The presence of type A and type B oriented domains of Ge1-xSnx epilayers was shown by reflection higher energy electron diffraction analysis. High-resolution X-rays diffraction measurement shows that the grown crystals are tetragonally strained. Further, from the recorded pole figure measurement of the two grown samples, the additional presence of reflection micro-twins was also revealed. The presence of twining has been significantly increased for the case of the sample grown with a higher Sn percentage of 5.2%, as compared to that of the one grown with 3.6% of Sn. However, the presence of defects in the epilayers may be suppressed by growing significantly a thicker layer.
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Evaluation of numerical simulation of constitutional supercooling during heavily Boron-Doped silicon crystal growth using Cz method
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.jcrysgro.2023.127333
Using the Czochralski (Cz) method, it has been established that heavily doped silicon (Si) single crystals with impurities such as boron (B) can negatively impact the quality of grown crystals due to morphological instabilities such as cellular growth caused by constitutional supercooling for doping higher than 1 × 1019 cm−3. To produce high-quality heavily doped Si single crystals, constitutional supercooling must be prevented during growth. In this study, we used a three-dimensional numerical simulation to predict constitutional supercooling during the growth of heavily B-doped Cz-Si single crystals, considering the transport of B in the melt and the segregation effect. We compared the numerically predicted constitutional supercooling region with experimental data to assess its accuracy and found that the cellular growth region observed in the experiment was in good agreement with the region of constitutional supercooling predicted by the simulation. Moreover, we considered the effects of different pulling rates and crystal lengths during the growth process on constitutional supercooling, and the limitations of numerical modelling.
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High-efficiency photocatalytic degradation of RhB by protonation of g-C3N4 with Ag-loaded TiO2 nanofibers
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-25 , DOI: 10.1016/j.jcrysgro.2023.127290
For organic pollution, photocatalytic degradation is a low-cost, high-efficiency, and no secondary pollution treatment method. In this paper, the degradation ability of organic pollutants when light is irradiated on Ag/g-C3N4/TiO2 ternary nanocomposites was studied. As a metal with excellent conductivity, Ag accelerates the electron transfer in the TiO2 conductive band, increases the life of electron-hole pairs, and produces a plasmon resonance effect on the boundary of TiO2, which enhances the absorption of visible light. In addition, g-C3N4 after proton treatment will form colloids and be covered on the surface of Ag/TiO2 nanofibers by electrostatic adsorption. This improved method can significantly improve the catalytic efficiency and is a relatively novel attempt in the field of carbon nitride. The photocatalytic degradation efficiency of nanocomposites is significantly improved, which overtop that of g-C3N4 and Ag/TiO2. The degradation efficiency of simulated pollutant rhodamine B solution is 1.9x that of pure titanium dioxide. The research work in this article provides a research foundation for metal element loaded and non-metal composite TiO2.
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Effects of B-NiS co-doping on diamonds growing along {1 1 1}-orientation under high pressure and high temperature
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.jcrysgro.2023.127302
Large single diamonds were successfully synthesized from NiS or B-NiS co-doping FeNi-C system under high pressure and high temperature (HPHT) in this paper. In this study, the effects of different additive amounts of NiS doping alone or B-NiS co-doping on the crystal shape, color and quality of diamond were investigated. The color of NiS doped diamonds change from bright yellow to bright green and then to grayish yellow. The color of B-NiS co-doped diamonds change from yellowish green to grayish green and black. Besides, the shape of doped crystals gradually changes from plate to tower. Fourier transform infrared (FTIR) spectra shows that with the increase of additive NiS content, the entry of nitrogen is suppressed to some extent by the entry of S into the diamond lattice, while with B-NiS co-doping, the content of nitrogen impurities increase with the increase of B content. It can be found from the x-ray photoelectron spectroscopy (XPS) results that the obtained diamonds contain B/S/N elements, with S present in the diamond lattice in the form of C–S–O. Raman measurements show that with increasing B content, the peak positions of co-doped diamonds are shifted and the full width at half maximum (FWHM) become slightly larger, but still have a high quality sp3 structure. This study not only contributes to the investigation of the formation mechanism of natural diamond, but also has important implications for the enrichment of diamond species and the expansion of synthetic diamond applications.
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InAs based pBin MWIR photodetectors grown by liquid phase epitaxy: Design, fabrication and characterization
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.jcrysgro.2023.127293
Herein, the designing principles of InAs based pBin mid-infrared (MWIR) photodetectors grown by liquid phase epitaxy (LPE) are presented based on the lattice mismatch. pBin MWIR detector structures with InAs, InAs0.94Sb0.06 and InAs0.89Sb0.11 absorbers were designed and grown by LPE, and then fabricated into mesa type detectors. Room temperature electrical performances of the three kinds of detectors were characterized. All three kinds of detectors achieved detectivities higher than 1 × 109 cm Hz1/2 W−1, and especially the detector with an InAs absorber further achieved a detectivity of 1.6 × 1010 cm Hz1/2 W−1 at 300 K, which is the highest ever reported, indicating good material qualities of the detectors.
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Developed Interfacial Charge Transport in Super-dimensional CuO Branched ZnO Nanorods Array (CuO B ZnO NRsA)
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-13 , DOI: 10.1016/j.jcrysgro.2023.127244
Hierarchical CuO nanobranches have been synthesized through reactive etching of Cu thin film (50 – 200nm in thickness) on hydrothermally processed ZnO nanorods array (ZnO NRsA), which in turn fabricated multi-interfacial CuO- ZnO heterostructure. The structural, morphological, elemental content and optical properties of CuO branched ZnO NRs array (CuO – B ZnO NRsA) heterostructures have been investigated by X-ray diffractometry (XRD), field emission- scanning electron microscope/ energy dispersive X-ray spectroscopy (FE-SEM /EDX) and UV-Vis- near IR optical absorption spectroscopy, respectively.Chemical etching modifies the surface morphology and manipulates one-dimensional hyperstructures. The CuO – B ZnO NRsA heterostructures improve/expand the optical absorption to visible region in comparison to the bare ZnO NRsA. The charge transferring in CuO – B ZnO NRsA hetero-interface has been engineered, by controlling the thickness of Cu thin film which tuned the electrical conductance and photocatalytic performance. The interfacial electric field can rapidly separate and drift the photoinduced charge carriers, which induces the highest photodegradation efficiency for the reduction of RhB. The electronic transport and the photocatalytic performance can be tuned by length of CuO branches.Prime Novelty StatementThe creation of multi-intefacial nanobranched hierichical heterostructure of CuO- ZnO nanorods arrayChemical etching modifies surface morphology and manipulate interfacial electronic structure.The charge transfer in CuO – B ZnO NRsA hetero-interface has been engineered, by controlling the thickness of Cu thin film which tuned the electrical conductance and photocatalytic performance.The interfacial electric field can separate and drift the photoinduced charge carriers rapidly and efficiently, which generates the highest photocatalytic efficiency for the reduction of RhB.
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Numerical simulation and validation of reaction mechanism for the Siemens process in silicon production
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.jcrysgro.2023.127314
The Siemens process is the most widely used silicon production routine for photovoltaic applications. However, the complicated chemistry in deposition reactor has not yet been fully understood, although there has been much research on it. In this paper, a modified reaction kinetic model was proposed to represent the gas phase and surface reactions based on the literature. The thermodynamic properties of gas phase components were re-evaluated by density functional theory since the reverse reaction rate of gas phase reaction is highly dependent on Gibbs energy change (ΔG). Most of our efforts were devoted to validating the reaction mechanism. The modified reaction model was analyzed and compared with published experimental data in two different reaction paths, deposition from trichlorosilane and etch from hydrochloride, respectively. The epitaxial growth rate could be predicted by the modified reaction model under a wide range of operating conditions.The results could provide a theoretical basis for possible computational fluid dynamics (CFD) simulations of industrial Siemens reactor in the future.
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Temperature field simulation of HTHP diamond synthesis cavity stacked with sheet alloy catalyst and graphite
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.jcrysgro.2023.127337
In this study, the thermodynamics and heat conduction of the diamond synthesis cavity of flake catalyst were theoretically analyzed and mathematically deduced to discuss the temperature field and the distribution of pyrophyllite synthesis cavity in flake catalyst-graphite's high-pressure and high-temperature (HTHP) synthesis. The thermal flux and temperature distribution of the pyrophyllite synthesis cavity and the temperature field of the flake catalyst-graphite synthesis rod were simulated and calculated. The calculations revealed that the synthetic rod's temperature rapidly increased in the initial 100 s of heating; When the heating time increased from 100 s to 150 s, the heating rate of the synthetic rod started to slow down. The temperature of the synthetic rod was stable after 170 s of heating, and the whole synthetic rod system reached the thermal equilibrium state; the temperature field of the synthetic rod was also stable. In a steady state, the maximum radial temperature gradient of the sheet catalyst graphite synthetic rod is 0.54 °C/mm, and the axial temperature gradient is about 2.93 °C/mm. The axial temperature gradient inside the synthetic rod was significantly higher than the radial temperature gradient. Further calculations showed that the heat flux of the pyrophyllite synthetic block on the inner wall of the pyrophyllite synthetic cavity was 2734 W in the heating direction, which was greater than that in the non-heating direction around 1312 W. The heat flux of the conductive steel cap in the heating direction was 2436 W, accounting for 60.1% of the total heat flux; This is the main reason for the large axial temperature gradient of the lamellar catalyst-graphite synthesis rod in the pyrophyllite cavity. A comparison of the temperature field of the cavity under different powers revealed that the temperature inside the cavity produces excessive diamond growth wasteland when the power is too high or too low.
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Transition metal (dis)order in single crystal multicomponent rare earth perovskites
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1016/j.jcrysgro.2023.127262
The utilization of configurational entropy in materials design has accelerated the tailoring of oxides for a variety of technological applications. So called “high entropy” oxides (HEO) have more recently been investigated for their use in magnetocaloric refrigeration due to tunability of the spin glass phase. To advance our understanding of these magnetic interactions, we have grown single crystals ( 5 mm diameter, 3 cm length) of the multicomponent perovskite SmCo1/4Cr1/4Fe1/4Mn1/4O3 using the laser diode floating zone technique. This material deviates from its parent SmMO3 (MCo, Cr, Fe, Mn) magnetic behaviors by having two broad transitions with a large bifurcation in the zero-field cooled vs field cooled measurements. Measurements of magnetization as a function of field show spin canting of the transition metal ions, with exchange bias emerging as a function of temperature. Heat capacity measurements are utilized alongside the non-magnetic rare earth analog LaCo1/4Cr1/4Fe1/4Mn1/4O3 to understand the low temperature superexchange interactions. Such comparison supports the two magnetic sublattices operating at different energy scales. Overall single crystal growth of such HEO should be utilized due to the ease of growth using the floating zone technique and insight it gives into the magnetic characterization.
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